1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is an organic compound with considerable interest in the fields of chemistry, biology, and medicine. Its complex molecular structure features multiple functional groups, including amines, pyrimidines, and thioethers, which contribute to its versatility as a chemical entity. The compound is classified under urea derivatives due to its structural characteristics and potential applications in drug development and synthetic chemistry.
The compound is cataloged in chemical databases such as PubChem and BenchChem, where it is available for purchase and research purposes. Its molecular formula is C17H24N6OS, with a molecular weight of 360.48 g/mol.
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea belongs to the class of organic compounds known as ureas. Ureas are characterized by the presence of the functional group -NH2CO-, which is integral to their reactivity and interaction with biological systems.
The synthesis of 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea typically involves a multi-step process:
The reaction conditions must be optimized, often involving solvents like dimethyl sulfoxide or acetonitrile under controlled temperatures. Characterization of the final product can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity.
The molecular structure of 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea can be represented as follows:
InChI=1S/C17H24N6OS/c1-12-10-15(23(2)3)22-16(20-12)18-8-9-19-17(24)21-13-6-5-7-14(11-13)25-4/h5-7,10-11H,8-9H2,1-4H3,(H,18,20,22)(H2,19,21,24)This notation provides a systematic way to describe the compound's structure in terms of its atoms and connectivity.
The compound's molecular weight (360.48 g/mol), along with its empirical formula (C17H24N6OS), indicates a relatively complex structure that may exhibit interesting chemical properties due to its diverse functional groups.
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea can participate in various chemical reactions typical for urea derivatives:
These reactions can be utilized in synthetic pathways to create more complex molecules or modify existing structures for specific applications in medicinal chemistry or material science.
The mechanism of action for 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is primarily linked to its interactions with biological targets:
Research indicates that compounds with similar structures often display significant biological activity, making them candidates for further investigation in drug discovery programs.
The physical properties of 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea include:
Key chemical properties include:
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea has several promising applications:
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0